molecular formula C8H11NO3 B3389427 N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide CAS No. 926235-09-8

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide

Cat. No.: B3389427
CAS No.: 926235-09-8
M. Wt: 169.18 g/mol
InChI Key: LRSQFBHXFXJAIQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide is a secondary amide derivative featuring a furan-2-ylmethyl group, a hydroxy substituent at the α-carbon of the acetamide backbone, and an N-methyl group. The hydroxy group enhances hydrogen-bonding capacity, which may influence solubility and biological interactions, while the N-methyl group increases lipophilicity and metabolic stability compared to non-methylated analogs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(8(11)6-10)5-7-3-2-4-12-7/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSQFBHXFXJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with furan-2-carboxaldehyde, methylamine, and glycolic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures ranging from 0°C to 50°C, with the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the synthesis of N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form this compound alcohol derivatives.

    Substitution: The hydroxy group can be substituted with various functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the field of antimicrobial and anticancer agents.

Medicine

Preliminary studies suggest that this compound may exhibit pharmacological properties, including anti-inflammatory and analgesic effects. Further research is ongoing to explore its therapeutic potential.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and resins. Its incorporation into polymeric materials can enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The furan ring and hydroxy group enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency :

  • N-Benzyl analogs achieve >90% yields under mild conditions (room temperature, 10 minutes) using acetic anhydride .
  • Secondary amides (e.g., N-(furan-2-ylmethyl)acetamide) require longer reaction times (22 hours) but still achieve moderate yields (78%) .
  • The hydroxy and N-methyl groups in the target compound may necessitate optimized conditions, such as microwave-assisted synthesis (as seen in for N-methylation) .

Physicochemical Properties: Solubility: The hydroxy group in the target compound likely enhances aqueous solubility compared to non-polar analogs like N-benzyl derivatives. However, thiazole-containing analogs () exhibit moderate solubility (39.1 µg/mL) due to aromatic heterocycles . Thermal Stability: N-Benzyl derivatives show high melting points (84–85°C), attributed to rigid aromatic substituents . The target compound’s hydroxy group may lower its melting point due to increased molecular flexibility.

Biological Activity :

  • Tetrazole derivatives () demonstrate significant antimicrobial activity, highlighting the impact of heterocyclic substituents .
  • Thiazole-containing analogs () may target specific enzymes or receptors due to sulfur’s electronic effects .
  • The target compound’s hydroxy group could mimic natural substrates in biological systems, enhancing binding affinity to targets like hydroxamate-dependent enzymes.

Biological Activity

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring attached to a hydroxymethyl group and an acetamide moiety. Its chemical structure can be represented as follows:

N furan 2 ylmethyl 2 hydroxy N methylacetamide\text{N furan 2 ylmethyl 2 hydroxy N methylacetamide}

Synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with 2-hydroxy-N-methylacetamide, yielding this compound as the product.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Properties :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Preliminary investigations indicate that it may inhibit cell proliferation through mechanisms that are still being elucidated.
    • A study indicated that this compound exhibited significant activity against human prostate adenocarcinoma cells, enhancing our understanding of its therapeutic potential in oncology .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of human monoamine oxidase B (hMAO-B), which is implicated in neurodegenerative diseases such as Alzheimer's. It was found to enhance synaptic transmission and long-term potentiation in the hippocampus without inducing hyperexcitability .
    • Its inhibitory activity against hMAO-B was quantified, revealing an IC50 value that indicates moderate potency in enzyme inhibition .

The mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses have been proposed:

  • Interaction with Biological Targets : The structural features of the compound suggest potential interactions with various enzymes and receptors, which could mediate its biological effects.
  • Cytotoxic Mechanisms : The observed cytotoxicity may involve the induction of apoptotic pathways or disruption of cellular signaling cascades in cancer cells.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The results are summarized in Table 1 below.

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (LNCaP)25Induction of apoptosis
Breast Cancer (MCF-7)30Cell cycle arrest
Colon Cancer (HT29)20Inhibition of proliferation

Case Study 2: Enzyme Inhibition

In vivo studies on rats indicated that intraperitoneal administration of this compound led to enhanced synaptic transmission in the dentate gyrus, with no significant side effects observed.

Q & A

Q. What methodologies are effective for synthesizing N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide with high purity?

The synthesis typically involves amide coupling between furan-2-ylmethylamine and 2-hydroxyacetic acid derivatives. Key steps include:

  • Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .
  • Optimizing solvent systems (e.g., toluene/water mixtures) and reaction temperatures (reflux conditions) to enhance yield .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product using recrystallization or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity and regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and identify impurities .
  • Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. How can researchers design experiments to assess the compound’s bioactivity?

  • In vitro assays : Measure minimum inhibitory concentration (MIC) against bacterial/fungal strains to evaluate antimicrobial potential .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .
  • In vivo models : Administer the compound in rodent studies to evaluate pharmacokinetics and toxicity .

Q. What are the optimal conditions for amide bond formation during synthesis?

  • Use anhydrous, aprotic solvents (e.g., DMF, THF) to minimize side reactions .
  • Maintain a pH of 7–8 to stabilize the reactive intermediate during coupling .
  • Employ room temperature or mild heating (40–60°C) to prevent degradation of heat-sensitive functional groups .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Verify stoichiometric ratios of reactants (e.g., 1:1.2 for amine:acid).
  • Ensure fresh coupling agents (EDC/HOBt) to avoid inactivation due to moisture .
  • Replace toluene with DMF to improve solubility of polar intermediates .

Advanced Research Questions

Q. How can contradictions in reported bioactivity across studies be resolved?

  • Replicate assays under identical conditions (e.g., cell lines, incubation time).
  • Confirm compound purity via HPLC and NMR to rule out impurity-driven effects .
  • Use standardized positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate experimental variability .

Q. What computational strategies predict interactions between This compound and biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) to model binding with enzymes like cytochrome P450 or bacterial topoisomerases .
  • Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Synthesize analogs with substituent variations (e.g., methoxy → hydroxy or chloro groups) and test bioactivity .
  • Corrogate results with quantitative SAR (QSAR) models to identify critical electronic/steric parameters .

Q. What in silico methods assess the metabolic stability of this compound?

  • Use ADMET prediction tools (e.g., SwissADME) to estimate hepatic clearance and CYP450 inhibition .
  • Validate with microsomal stability assays to measure half-life in liver microsomes .

Q. How can solubility issues in biological assays be addressed?

  • Use co-solvents (e.g., DMSO ≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Design prodrug derivatives (e.g., ester or phosphate conjugates) to improve bioavailability .
  • Characterize solubility via shake-flask method with HPLC quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.